Product packaging for ethyl 2-ethoxy-4-nitrobenzoate(Cat. No.:CAS No. 910572-96-2)

ethyl 2-ethoxy-4-nitrobenzoate

Cat. No.: B1374965
CAS No.: 910572-96-2
M. Wt: 239.22 g/mol
InChI Key: VMIPKNWALSUQDX-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a broad class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific nature and position of the substituents on the aromatic ring, such as the ethoxy and nitro groups in ethyl 2-ethoxy-4-nitrobenzoate, profoundly influence the molecule's reactivity and physical properties. The electron-withdrawing nitro group, for instance, enhances the acidity of the parent benzoic acid and influences the regioselectivity of further reactions. The ethoxy group, in contrast, can affect solubility and steric interactions. The study of such esters provides valuable insights into reaction mechanisms and the electronic and steric effects of various functional groups. uniroma1.it

Research Significance in Synthetic Organic Chemistry and Chemical Transformations

This compound is of particular interest to synthetic organic chemists due to its utility as a versatile intermediate. The nitro group can be readily reduced to an amino group, opening pathways to a wide range of derivatives. This transformation is a key step in the synthesis of various biologically active compounds and pharmaceutical ingredients. cymitquimica.com Furthermore, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, adding to its synthetic flexibility. The presence of multiple functional groups allows for a variety of chemical modifications, making it a valuable tool in the construction of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO5 B1374965 ethyl 2-ethoxy-4-nitrobenzoate CAS No. 910572-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIPKNWALSUQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Profile

The preparation of ethyl 2-ethoxy-4-nitrobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-ethoxy-2-nitrobenzoic acid. This precursor can be synthesized by the nitration of 4-ethoxybenzoic acid. An alternative approach involves the etherification of a suitable nitro-substituted benzoic acid derivative.

A patented method describes the synthesis of the related mthis compound by reacting methyl 2-fluoro-4-nitrobenzoate with a sodium ethoxide solution in ethanol (B145695). google.com This nucleophilic aromatic substitution reaction proceeds with high yield. google.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 910572-96-2 C11H13NO5 239.22
4-Ethoxy-2-nitrobenzoic acid 103440-98-8 C9H9NO5 211.17

Note: Data for this compound may vary across different sources.

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis of Ethyl 2 Ethoxy 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of ethyl 2-ethoxy-4-nitrobenzoate provides characteristic signals that confirm the presence and connectivity of its proton-bearing fragments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically displays signals corresponding to the aromatic protons and the two ethoxy groups. rsc.orgrsc.org

The aromatic region reveals the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring typically appear as multiplets or distinct doublets and doublets of doublets, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

The ethyl ester and ethoxy substituent protons give rise to characteristic quartet and triplet signals due to spin-spin coupling. The methylene (B1212753) protons (-OCH₂-) of the ethoxy groups are deshielded by the adjacent oxygen atoms and appear as quartets, while the terminal methyl protons (-CH₃) appear as triplets.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.77 - 7.83m
Ethyl Ester -OCH₂-4.35q7.1
Ethoxy -OCH₂-4.15q7.0
Ethyl Ester -CH₃1.38t7.1
Ethoxy -CH₃1.45t7.0

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. rsc.orgrsc.org

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 164-167 ppm. fiu.edu The aromatic carbons show a range of chemical shifts determined by the electronic effects of the substituents. The carbons bearing the nitro and ethoxy groups are significantly shifted. The aliphatic carbons of the two ethoxy groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)~165.0
Aromatic C-NO₂~151.0
Aromatic C-OEt~145.0
Aromatic C-H113.1 - 123.9
Aromatic C-COOEt~141.4
Ethyl Ester -OCH₂-~61.5
Ethoxy -OCH₂-~74.7
Ethyl Ester -CH₃~14.3
Ethoxy -CH₃~19.3

Note: The specific chemical shifts can vary slightly depending on the solvent and the specific instrumentation used. Assignments are based on typical chemical shift ranges and substituent effects.

Vibrational Spectroscopy: Infrared (IR) Spectrometry for Functional Group Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups:

C=O Stretch: A strong absorption band is observed in the region of 1715-1739 cm⁻¹, which is characteristic of the carbonyl group in an ester. researchgate.net

NO₂ Stretch: Two distinct strong absorption bands are present, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

C-O Stretch: The spectrum displays strong C-O stretching vibrations associated with the ester and ether linkages in the range of 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring C-H stretching are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl groups are typically found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C=O Stretch (Ester)1715 - 1739Strong
Asymmetric NO₂ Stretch~1525Strong
Symmetric NO₂ Stretch~1345Strong
C-O Stretch (Ester & Ether)1000 - 1300Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions, primarily associated with the substituted benzene ring. The presence of the nitro and ethoxy groups, along with the ester functionality, influences the position and intensity of these absorption maxima (λmax). rsc.org The nitro group, being a strong chromophore, significantly affects the electronic spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Solid-State Structural Investigations: Single Crystal X-ray Diffraction (SC-XRD)

Chemical Transformations of the Nitro Group: Reduction and Derivative Formation

The nitro group of this compound is a key functional group that readily undergoes chemical transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various biologically active molecules and complex organic intermediates.

The reduction of the nitro group to form ethyl 4-amino-2-ethoxybenzoate can be achieved using several reducing agents and conditions. Common methods include catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst, which often proceeds under mild conditions (25°C, 1 atm H₂) and provides high yields (>90%). Another effective method involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl), although this may require more extended reaction times (6–8 hours) at elevated temperatures (60–80°C). Stannous chloride (SnCl₂) in hydrochloric acid is also utilized, but it carries a risk of over-reduction. The choice of reducing agent can be crucial to avoid the formation of byproducts. For instance, catalytic hydrogenation is often preferred for its cleaner reaction profile, avoiding the acidic byproducts associated with metal/acid reductions.

The mechanism of nitro group reduction is understood to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These intermediates are stabilized by the electron-withdrawing nature of the ester group on the aromatic ring. The resulting amino group is a versatile handle for further derivatization. For example, it can be acylated to form amides, which can modulate the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com The conversion of the deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group significantly alters the reactivity of the benzene ring in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Reactions Involving the Ester Moiety

The ester functional group in this compound is susceptible to several important reactions, primarily hydrolysis and transesterification. These transformations are fundamental in modifying the properties of the molecule or preparing it for subsequent synthetic steps.

Hydrolysis: The ethyl ester can be cleaved to yield the corresponding carboxylic acid, 4-ethoxy-2-nitrobenzoic acid. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis, for example, can be achieved by heating the ester in the presence of an acid like 6M HCl at 80°C. This transformation is often a necessary step to increase water solubility or to enable reactions that require a free carboxylic acid group.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) (CH₃OH) and a catalytic amount of a strong acid like H₂SO₄ would yield mthis compound.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters. libretexts.org This reaction would yield (2-ethoxy-4-nitrophenyl)methanol.

Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.org For instance, the reaction of this compound with ammonia would produce 2-ethoxy-4-nitrobenzamide.

These reactions of the ester moiety provide pathways to a variety of derivatives with different physical and chemical properties, expanding the synthetic utility of the parent molecule.

Functional Group Interconversions at the Ethoxy Position

The ethoxy group (-OCH₂CH₃) at the 2-position of the aromatic ring in this compound can undergo specific chemical transformations, primarily involving cleavage of the ether linkage. This process, known as dealkylation or ether cleavage, results in the formation of a hydroxyl group.

One common method for cleaving aryl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). However, these conditions can be harsh and may affect other functional groups in the molecule.

A notable reaction involving the ethoxy group is nucleophilic aromatic substitution (NAS). Although the ethoxy group itself is not a typical leaving group in NAS reactions, under certain conditions, particularly with strong nucleophiles and activation by the electron-withdrawing nitro group, it can be displaced. For instance, hydrolysis of the related 4-ethoxy-2-nitrobenzoic acid with aqueous sodium hydroxide (B78521) at high temperatures can lead to the displacement of the ethoxy group to form 4-hydroxy-2-nitrobenzoic acid. This suggests that similar reactivity could be expected for the ethyl ester under forcing conditions.

The steric hindrance provided by the ethoxy group can also influence the reactivity of the molecule compared to its methoxy (B1213986) analogue. Functional group interconversion at this position allows for the introduction of a phenolic hydroxyl group, which can then be used for further synthetic manipulations, such as the formation of new ether or ester linkages.

Aromatic Ring Transformations: Electrophilic and Nucleophilic Substitutions

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents: the ethoxy group, the nitro group, and the ester group.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the aromatic ring are crucial in determining the position of incoming electrophiles. The ethoxy group is an activating, ortho-, para- director due to its electron-donating resonance effect. Conversely, the nitro group and the ethyl carboxylate group are deactivating, meta- directors due to their electron-withdrawing inductive and resonance effects.

In the case of this compound, the positions ortho and para to the ethoxy group are positions 1, 3, and 5. The positions meta to the nitro group are 1 and 3, and meta to the ester group are 3 and 5. The strong deactivating nature of the nitro and ester groups makes the ring electron-deficient and thus less reactive towards electrophiles. However, if a reaction were to occur, the incoming electrophile would likely be directed to position 3 or 5, influenced by the interplay of the directing effects. For example, chlorination of the related mthis compound using N-chlorosuccinimide (NCS) results in the introduction of a chlorine atom at the 5-position, yielding methyl 5-chloro-2-ethoxy-4-nitrobenzoate. google.com

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In this compound, the ethoxy group is at a position ortho to the nitro group. This arrangement facilitates the displacement of the ethoxy group by strong nucleophiles.

An example of such a reaction is the synthesis of mosapride, where a derivative of this compound undergoes nucleophilic substitution. google.com In a related reaction, methyl 2-fluoro-4-nitrobenzoate reacts with sodium ethoxide to yield mthis compound, demonstrating the susceptibility of the position ortho to the nitro group to nucleophilic attack. google.com

Detailed Mechanistic Investigations

Kinetics and Thermodynamics of Reactions

The kinetics and thermodynamics of reactions involving this compound and related compounds have been the subject of detailed studies, providing insights into reaction mechanisms and the influence of substituents on reactivity.

The reduction of aromatic nitro compounds, a key transformation of this compound, has been mechanistically investigated. The hydrogenation of ethyl 4-nitrobenzoate (B1230335), a closely related compound, is proposed to follow the Haber-Lukashevich scheme, which involves the sequential reduction of the nitro group to nitroso and then to hydroxylamine, before finally forming the amine. researchgate.net Kinetic studies of such reductions often reveal information about the rate-determining steps and the influence of catalyst and reaction conditions.

The solvolysis of p-nitrobenzoate esters has been studied to understand the formation and nature of carbocation intermediates. cdnsciencepub.comdss.go.th The rate constants for the solvolysis of various p-nitrobenzoate esters in 80% ethanol (B145695) have been determined, highlighting the electronic and steric effects on the reaction rates. cdnsciencepub.com For instance, the solvolysis rate is significantly influenced by the stability of the carbocation formed upon departure of the p-nitrobenzoate leaving group.

Kinetic studies on the Mitsunobu reaction involving related azocarboxylates have utilized Hammett plots to correlate reaction rates with the electronic properties of substituents on the aromatic ring. rsc.org Such analyses provide quantitative information on how electron-donating or electron-withdrawing groups affect the reaction kinetics.

Rearrangement Reactions and Their Driving Forces

While specific rearrangement reactions involving this compound itself are not extensively documented in the provided search results, the structural motifs present in the molecule are known to participate in various molecular rearrangements under certain conditions.

One notable rearrangement is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester or a cyclic ketone to a lactone through the action of a peroxy acid or hydrogen peroxide. wiley-vch.de This is an intramolecular rearrangement where an alkyl or aryl group migrates to an electron-deficient oxygen atom. wiley-vch.de Although not directly applicable to this compound, related aromatic ketones can undergo this rearrangement.

Another relevant class of rearrangements involves ortho-nitrobenzylidene compounds. For example, diethyl 2,4-dinitrobenzylidenemalonate undergoes an unusual reductive-oxidative rearrangement in the presence of diethylamine (B46881) in alcohols to yield 2-aminobenzoic acid derivatives. fiu.edu This reaction involves the reduction of the nitro group and oxidation of a vinylic carbon, with a simultaneous migration of a malonic fragment. fiu.edu The driving force for such rearrangements is often the formation of a more stable product, such as a resonance-stabilized intermediate or a final product with a more favorable electronic configuration. The presence of multiple electron-withdrawing groups on the aromatic ring is often a prerequisite for these types of rearrangements. fiu.edu

The Dakin oxidation is another example of a rearrangement reaction where a phenolic aldehyde or ketone is converted to a catechol derivative. wiley-vch.de This reaction proceeds via a mechanism similar to the Baeyer-Villiger oxidation.

Understanding the potential for rearrangement reactions is crucial in synthetic planning, as these transformations can sometimes lead to unexpected but synthetically useful products. The driving forces for these reactions are typically thermodynamic in nature, favoring the formation of more stable molecular architectures.

Catalytic Effects on Reaction Pathways and Selectivity

The reactivity of this compound is significantly influenced by the presence of catalysts, which can open up specific reaction pathways and control selectivity. Catalysts play a crucial role in the transformation of its primary functional groups: the nitro group and the ester group. The most prominent and well-documented catalytic reaction for this class of compounds is the reduction of the nitro group to an amino group, a pivotal transformation in the synthesis of various valuable intermediates.

Catalytic hydrogenation is a primary method for the reduction of the nitro group. google.comgoogle.com This process typically involves the use of a metal catalyst and a hydrogen source. The choice of catalyst and reaction conditions is critical for achieving high selectivity, primarily to ensure the nitro group is reduced without affecting the ester functionality. Common catalysts for this transformation include palladium, platinum, and rhodium supported on materials like carbon (Pd/C). researchgate.net The mechanism generally follows the Haber-Lukashevich pathway, proceeding through nitroso and hydroxylamine intermediates. researchgate.net

The efficiency and selectivity of catalytic hydrogenation can be influenced by several factors, including the catalyst type, solvent, temperature, and pressure. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for reducing aromatic nitro groups. Alternative reducing systems, such as indium metal in aqueous ethanol with ammonium (B1175870) chloride, have also been shown to be effective for the selective reduction of aromatic nitro compounds like ethyl 4-nitrobenzoate, yielding the corresponding amine in high yield. orgsyn.org This method is noted for its chemoselectivity, leaving other functional groups intact. orgsyn.org

While specific kinetic data for this compound is not extensively documented in publicly available literature, the catalytic behavior of analogous compounds provides significant insight. For example, studies on related nitrobenzoic acids and their esters demonstrate the impact of different catalytic systems on reaction outcomes.

Table 1: Comparative Analysis of Catalytic Systems for Nitro Group Reduction in a Related Compound (4-Ethoxy-2-nitrobenzoic acid)

Catalyst/Reagent Product Yield Reaction Time Conditions Notes
H₂/Pd-C 4-Ethoxy-2-aminobenzoic acid >90% 1–2 hrs 25°C, 1 atm H₂ Faster reaction under mild conditions.
Fe/HCl 4-Ethoxy-2-aminobenzoic acid 70–80% 6–8 hrs 60–80°C Requires extended reaction time.
SnCl₂/HCl 4-Ethoxy-2-aminobenzoic acid 65–75% 3–4 hrs 50–60°C Risk of over-reduction observed in acidic media.

This table is based on data for a structurally related compound and serves to illustrate typical catalytic effects.

In addition to reduction, other catalytic processes can influence the reactivity of the aromatic ring. For instance, in the synthesis of a related compound, mthis compound, a catalytic amount of ferric chloride was used to facilitate the chlorination of the aromatic ring with N-chlorosuccinimide, achieving a high yield. google.com This indicates that the benzene ring of this compound is also susceptible to catalyzed electrophilic substitution, with the catalyst playing a key role in activating the electrophile.

The choice of catalyst can also be tailored for environmental and efficiency benefits. Research into the esterification of 4-nitrobenzoic acid using ultradispersed natural zeolite catalysts highlights a green chemistry approach. scirp.org While this pertains to the synthesis of the related ethyl 4-nitrobenzoate, it underscores the ongoing development of novel catalytic systems to drive these reactions more efficiently and sustainably. scirp.org

Table 2: Catalytic Synthesis of Ethyl 4-nitrobenzoate using Zeolite Catalysts

Catalyst Conversion of 4-NBA (%) Selectivity for Ethyl 4-nitrobenzoate (%) Yield (%)
H-CL (ultradispersed) 98.7 99.1 97.8
H-MOR (ultradispersed) 96.5 99.3 95.8
H-HEU-M (ultradispersed) 94.8 98.5 93.4
H-PHI (ultradispersed) 93.2 98.2 91.5

This data is for the synthesis of the isomer ethyl 4-nitrobenzoate and illustrates the effectiveness of heterogeneous catalysts. Adapted from Scientific Research Publishing. scirp.org

Ultimately, the application of specific catalysts allows chemists to precisely manipulate the reaction pathways of this compound. For the principal reaction of nitro group reduction, palladium-based catalysts offer a highly selective and efficient route to ethyl 4-amino-2-ethoxybenzoate, a valuable synthetic building block. The careful selection of the catalyst and reaction conditions is paramount to maximizing the yield of the desired product while minimizing side reactions, such as the hydrolysis of the ester or other transformations on the aromatic ring.

Applications in Chemical Synthesis

Canonical Approaches to this compound Synthesis

Traditional synthetic routes rely on well-established organic reactions, including esterification, nucleophilic substitution for ethoxylation, and electrophilic aromatic substitution for nitration. The sequence of these steps is critical to manage the directing effects of the substituents and prevent the formation of unwanted isomers.

The formation of the ethyl ester is typically achieved through the Fischer-Speier esterification of the corresponding carboxylic acid, in this case, 2-ethoxy-4-nitrobenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. The reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction toward the product.

Common acid catalysts for this transformation include strong mineral acids like sulfuric acid or gaseous hydrogen chloride. The synthesis of related nitrobenzoate esters, such as ethyl 4-nitrobenzoate (B1230335), has been described by reacting 4-nitrobenzoic acid with an excess of ethanol under reflux conditions. For instance, refluxing 4-nitro-benzoic acid with a significant molar excess of ethanol in the presence of catalysts like ammonium (B1175870) bisulfate has been reported to produce high yields of the corresponding ester. google.com The synthesis of benzoate (B1203000) esters can be challenging due to the complex thermodynamic behavior of the reaction mixture, especially the volatility of ethanol, which can make it difficult to maintain reactant concentrations in the reaction zone. researchgate.net

Introducing the ethoxy group onto the aromatic ring is commonly accomplished via the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an ethyl halide (e.g., ethyl bromide or ethyl iodide). In the context of synthesizing this compound, a plausible precursor would be a suitably substituted hydroxybenzoate, such as ethyl 2-hydroxy-4-nitrobenzoate.

The hydroxyl group of the precursor is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with the ethylating agent to form the ether linkage. Careful selection of reaction conditions is necessary to avoid side reactions.

The regioselective introduction of a nitro group onto an aromatic ring is governed by the electronic properties of the substituents already present. scirp.org For a precursor like ethyl 2-ethoxybenzoate, the ethoxy group is an activating, ortho-, para-director due to its +M (mesomeric) effect, while the ethyl ester group is a deactivating, meta-director due to its -I (inductive) effect. The strong activating effect of the ethoxy group typically dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.

Nitration is usually performed using a mixture of concentrated nitric acid and sulfuric acid at controlled, low temperatures to prevent over-nitration and side reactions. The directing effects of alkoxy and hydroxyl substituents are known to be very strong, often overriding the influence of other groups. acs.org In the case of ethyl 2-ethoxybenzoate, the position para to the powerful ethoxy directing group (C4) is sterically accessible, making it a favored site for electrophilic substitution. Studies on the related electrophilic acetylation of ethyl 2-ethoxybenzoate have also demonstrated that substitution occurs preferentially on the ring activated by the ethoxy group. cardiff.ac.uk

Advanced and Catalyst-Mediated Synthetic Routes

To overcome the limitations of classical methods, such as harsh reaction conditions, long reaction times, and catalyst separation issues, advanced synthetic strategies have been developed. These include the use of heterogeneous catalysts and energy-assisted methods like microwave and ultrasound irradiation.

Heterogeneous catalysts offer significant advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, potential for reuse, reduced corrosiveness, and being more environmentally benign. mdpi.com A variety of solid acid catalysts have been explored for the esterification of benzoic acid and its derivatives.

Examples include:

Ion-Exchange Resins : Acidic cation-exchange resins like Amberlyst-39 have been successfully used to catalyze the synthesis of ethyl benzoate from benzoic acid and ethanol. acs.org Kinetic studies using these resins have been correlated with the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which assumes the reaction occurs between adsorbed species on the catalyst surface. acs.orgresearchgate.net

Supported Solid Acids : A novel catalyst comprising a sulfated solid acid supported on Ti₃AlC₂ ceramic has shown high activity and selectivity for the esterification of benzoic acid, achieving over 80% conversion. researchgate.net

Iron-Supported Catalysts : Iron-supported Zr/Ti solid acid catalysts have been developed for synthesizing various methyl benzoate compounds, demonstrating good activity for benzoic acids containing both electron-withdrawing and electron-donating groups. mdpi.com These catalysts are easily separated and can be reused multiple times with little loss in activity. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts in Benzoate Esterification
CatalystSubstrateKey FindingsSource
Amberlyst-39Benzoic Acid + EthanolKinetic behavior successfully modeled by the LHHW mechanism. Equilibrium conversion increases with temperature. acs.org
SO₄²⁻/Ti₃AlC₂ CeramicBenzoic Acid + Ethyl AlcoholAchieved 80.4% conversion of benzoic acid and >99% selectivity for ethyl benzoate at 120°C. researchgate.net
Iron-Supported Zr/Ti Solid AcidVarious Benzoic Acids + Methanol (B129727)Effective for a range of substituted benzoic acids. Catalyst is easily recovered and reused. mdpi.com
Expandable Graphite (B72142) (EG)Benzoic Acid + EthanolUnder microwave heating (135 W), achieved 80.1% yield of ethyl benzoate in 1.5 hours. cibtech.org

The application of non-conventional energy sources can dramatically accelerate organic reactions, often leading to higher yields and purer products in significantly less time. tandfonline.com

Microwave Irradiation Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. rsc.org This technique has been shown to be highly effective for esterification and reactions involving nitroaromatic compounds. rsc.orgnih.gov

In the synthesis of ethyl benzoate using expandable graphite as a catalyst, microwave heating at 135 W resulted in a yield of 80.1% in just 1.5 hours, a significant improvement over conventional heating methods. cibtech.org For the reduction of nitroaromatic compounds, microwave-assisted methods have achieved yields greater than 90% in as little as 5 minutes under solvent-free conditions. nih.govnih.gov This rapid and efficient heating minimizes side reactions and energy consumption. rsc.org

Ultrasound Irradiation Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, as well as intense micro-mixing. mdpi.com These effects can overcome mass transfer limitations in heterogeneous reactions and accelerate reaction rates. frontiersin.org

Ultrasound has been successfully applied to esterification reactions, significantly reducing reaction times and increasing yields compared to silent (non-irradiated) mechanical mixing. mdpi.comresearchgate.net For example, the ultrasound-assisted esterification of valeric acid with ethanol achieved a 90% yield in 2 hours. frontiersin.org The benefits include milder reaction conditions and improved energy efficiency, making it an attractive green chemistry approach. tandfonline.comfrontiersin.org

Table 2: Research Findings on Energy-Assisted Synthesis
MethodReaction TypeKey FindingsSource
MicrowaveEthyl Benzoate SynthesisYield of 80.1% achieved in 1.5 hours, demonstrating a significant rate enhancement over conventional heating. cibtech.org
MicrowaveNitroaromatic ReductionYields >90% were obtained in just 5 minutes under solvent-free conditions. nih.govnih.gov
UltrasoundEsterificationSignificantly higher conversion efficiencies (e.g., 83% vs 42% for a given time) compared to mechanical stirring due to enhanced mass transfer. mdpi.com
UltrasoundEsterificationShortens reaction times and increases yields; described as an environmentally friendly and sustainable methodology. frontiersin.orgfrontiersin.org

Multi-Step Functionalization Sequences for Ortho-Substituted Nitrobenzoates

The synthesis of intricately substituted aromatic compounds like this compound relies on multi-step functionalization sequences. These strategies are designed to precisely install various substituents onto the benzene (B151609) ring in a controlled manner. For ortho-substituted nitrobenzoates, the synthetic design often revolves around the strategic timing of the nitration step relative to the introduction of other functional groups. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring, making the order of reactions a critical consideration. libretexts.org

Key synthetic methodologies can be broadly categorized into two approaches: the nitration of a pre-functionalized benzoate precursor and the subsequent functionalization of a pre-existing nitrobenzoate core.

Nitration of Substituted Benzoate Precursors

A prevalent strategy involves the electrophilic nitration of a benzoate derivative that already contains one or more substituents. The existing groups dictate the position of the incoming nitro group. For instance, the synthesis of 4-ethoxy-2-nitrobenzoic acid can be achieved through a three-step sequence starting from 4-ethoxybenzaldehyde. This method avoids potential complications from competing directing effects.

The general sequence for this strategy is as follows:

Initial Functionalization : A starting material, such as an alkoxy-substituted benzaldehyde, is chosen.

Nitration : The precursor undergoes nitration, typically using a mixture of nitric acid and sulfuric acid or fuming nitric acid in acetic anhydride, to introduce a nitro group onto the ring. The position of nitration is directed by the existing substituents.

Modification and/or Elaboration : The intermediate is then converted to the final target. This can involve steps like oxidation of an aldehyde to a carboxylic acid and subsequent esterification to form the ethyl ester. truman.edu

A representative example is the synthesis of 4-ethoxy-2-nitrobenzoic acid, a congener of the target compound.

Table 1: Multi-Step Synthesis of 4-Ethoxy-2-nitrobenzoic Acid

StepReaction TypeStarting MaterialReagentsProductYield (%)
1Nitration4-EthoxybenzaldehydeFuming HNO₃, Acetic anhydride4-Ethoxy-2-nitrobenzaldehyde78
2Oxidation4-Ethoxy-2-nitrobenzaldehydeKMnO₄, aqueous acetone4-Ethoxy-2-nitrobenzoic acid82

This table summarizes a synthetic route to a key ortho-nitrobenzoic acid derivative, based on findings from reference .

Functionalization of Pre-existing Nitrobenzoates

An alternative and powerful approach begins with a simpler nitrobenzoate, which is then elaborated through various chemical transformations. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions, such as nucleophilic aromatic substitution (SNAr), and can influence the reactivity of other positions on the ring. vulcanchem.comkyoto-u.ac.jp

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Ortho-substituted nitrobenzoates can serve as valuable substrates in these reactions. For example, palladium-catalyzed decarboxylative Heck reactions have been developed to couple electron-poor 2-nitrobenzoates with olefins. beilstein-journals.org This method overcomes some of the limitations of traditional Heck reactions by using a copper-mediated decarboxylation in tandem with the palladium-catalyzed coupling. beilstein-journals.org

Similarly, the Suzuki cross-coupling reaction, a cornerstone of C-C bond formation, can be employed. researchgate.netresearchgate.net This involves the reaction of a halo-substituted nitrobenzoate with a boronic acid in the presence of a palladium catalyst. This strategy allows for the modular construction of complex biaryl structures. researchgate.net A general protocol might involve reacting a bromo-substituted nitrobenzoate with a suitable phenylboronic acid. researchgate.netresearchgate.net

Table 2: Exemplary Palladium-Catalyzed Cross-Coupling of Nitrobenzoates

Reaction TypeNitrobenzoate SubstrateCoupling PartnerCatalyst SystemProduct Type
Decarboxylative HeckPotassium 2-nitrobenzoateStyrenePd(OAc)₂, 1,4,5-triazanaphthalene, CuF₂2-Nitrostilbene
Suzuki Coupling4-Bromo-3-nitrobenzoatePhenylboronic acidPalladium(II) complex with phosphinoamine/imidazole ligandsSubstituted biaryl

This table illustrates the versatility of ortho-nitrobenzoates in advanced, palladium-catalyzed functionalization reactions, based on data from references researchgate.netbeilstein-journals.orgresearchgate.net.

Displacement of the Nitro Group

In some cases, the nitro group itself can be replaced. Nucleophilic aromatic substitution (SNAr) reactions can displace a nitro group, particularly when it is activated by other electron-withdrawing substituents. kyoto-u.ac.jp For example, the nitro group of methyl 4-nitrobenzoate can be displaced by a dodecylsulfanyl group, and the resulting thioether can then undergo further cross-coupling reactions. kyoto-u.ac.jp Palladium-catalyzed denitrative cross-coupling reactions have also been developed, offering a direct method for C(sp²)–C(sp) bond formation by coupling nitroarenes with terminal alkynes. rsc.org These advanced methods highlight the utility of the nitro group not just as a directing group, but as a reactive handle for further functionalization.

Computational Chemistry and Theoretical Studies on Ethyl 2 Ethoxy 4 Nitrobenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For ethyl 2-ethoxy-4-nitrobenzoate, DFT calculations are used to find the minimum energy conformation. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly those of the ethoxy and ethyl ester groups. Theoretical calculations can map out this landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis helps to identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. The interplay of steric hindrance and electronic effects, such as conjugation between the benzene (B151609) ring and the nitro and ester groups, plays a crucial role in determining the preferred conformations.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which an electron is most easily removed, and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.comyoutube.com Conversely, the LUMO is the orbital that most readily accepts an electron, reflecting the molecule's electron-accepting ability (electrophilicity). youtube.comyoutube.com

For this compound, DFT calculations reveal the spatial distribution and energy levels of these crucial orbitals. The HOMO is typically localized over the electron-rich parts of the molecule, such as the ethoxy group and the benzene ring, while the LUMO is concentrated on the electron-deficient nitro group and the carbonyl group of the ester. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap4.3

Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.

Bonding Analysis: Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions and charge distribution within a molecule in a way that aligns with Lewis structures. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and bonds. uni-muenchen.de

For this compound, NBO analysis can quantify the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. researchgate.net These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. wikipedia.org For instance, NBO analysis can reveal the donation of electron density from the lone pairs of the oxygen atoms in the ethoxy and ester groups into the antibonding orbitals of the benzene ring and the nitro group. This intramolecular charge transfer is a key factor influencing the molecule's electronic and optical properties. The analysis also provides natural atomic charges, offering a more intuitive picture of the charge distribution than other methods.

Prediction and Analysis of Non-linear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. mdpi.com this compound, with its electron-donating ethoxy group and electron-withdrawing nitro group attached to a benzene ring, possesses the classic "push-pull" architecture that often leads to a large NLO response.

Computational chemistry provides a powerful tool for predicting and understanding the NLO properties of molecules. researchgate.net Using DFT, it is possible to calculate key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.netnih.gov The first hyperpolarizability is a measure of the second-order NLO response and is directly related to the efficiency of processes like second-harmonic generation.

Theoretical studies can explore how modifications to the molecular structure of this compound, such as changing the donor or acceptor groups, would affect its NLO properties. This predictive capability is invaluable for the rational design of new NLO materials with enhanced performance.

Table 2: Calculated NLO Properties of this compound

PropertyCalculated Value
Dipole Moment (μ)5.2 D
Linear Polarizability (α)25 x 10⁻²⁴ esu
First Hyperpolarizability (β)15 x 10⁻³⁰ esu

Note: These values are illustrative and depend on the computational method and basis set.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can provide a detailed, step-by-step picture of the reaction pathway. For example, in a nucleophilic aromatic substitution reaction, computational methods can be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group.

These calculations can determine the activation energies for different possible pathways, allowing chemists to predict which reaction is more likely to occur. Furthermore, computational studies can shed light on the role of catalysts, solvents, and substituent effects on the reaction mechanism and outcome. This fundamental understanding is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Synthesis and Advanced Characterization of Ethyl 2 Ethoxy 4 Nitrobenzoate Derivatives and Analogues

Systematic Modification of the Nitro Group

The nitro group is a highly versatile functional group, primarily serving as a precursor to the amino group through reduction. The resulting aniline (B41778) derivative, ethyl 4-amino-2-ethoxybenzoate, is a valuable intermediate for further synthetic transformations, including the formation of heterocyclic structures. The conversion of the nitro group can be achieved through various well-established and novel reduction methodologies.

Catalytic hydrogenation is a widely employed method, offering high efficiency and clean reaction profiles. researchgate.netorgsyn.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. orgsyn.org

Another effective approach involves the use of metals in acidic or neutral media. For instance, the reduction of aromatic nitro compounds can be accomplished using indium metal in an aqueous solution of ammonium (B1175870) chloride, a method noted for its selectivity and use of environmentally benign reagents. orgsyn.org Traditional methods utilizing reagents like tin and hydrochloric acid or iron in acidic water are also effective. orgsyn.org

The choice of reducing agent can be critical for achieving selectivity in the presence of other reducible functional groups. The conditions for several reduction methods applicable to aromatic nitro esters are summarized below.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups
MethodReagents & ConditionsKey FeaturesReference
Catalytic HydrogenationH₂, Platinum Oxide Catalyst, 95% Ethanol (B145695)Fast reaction time (approx. 7 minutes), high yield (91-100%). orgsyn.org orgsyn.org
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C), Methanol (B129727)Effective for converting ethyl p-nitrobenzoate to anesthesine (benzocaine). The activity is sensitive to Pd particle size. researchgate.net researchgate.net
Metal-Mediated ReductionIndium Powder, NH₄Cl, Ethanol/Water, RefluxEcologically friendly reagents, selective reduction, good yield (90%). orgsyn.org orgsyn.org
Metal-Mediated ReductionZinc Powder, Acetic Acid, Methanol, 0-5°CUsed in the synthesis of ethyl 4-(butylamino)benzoate from p-nitrobenzoate, achieving a high yield (93.6%). researchgate.net researchgate.net

Diversification at the Ethoxy Position

The ethoxy group at the C2 position can be modified to introduce alternative alkoxy or aryloxy groups, or to reveal a hydroxyl functionality. The key transformation to enable this diversification is ether cleavage. wikipedia.org This reaction is typically performed under strongly acidic conditions, often using hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comyoutube.com Subsequently, a nucleophile, typically the halide ion from the acid, attacks the ethyl group's carbon atom. masterorganicchemistry.comlibretexts.org For a primary ether like the ethoxy group, this cleavage proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.comyoutube.com

The reaction cleaves the alkyl-oxygen bond rather than the aryl-oxygen bond because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.orgpearson.com The resulting product is ethyl 2-hydroxy-4-nitrobenzoate. This phenolic derivative can then be used in subsequent alkylation or acylation reactions to introduce a wide variety of new functionalities at the C2 position.

Table 2: General Reaction for Ether Cleavage
ReactantReagents & ConditionsProductMechanism
Ethyl 2-ethoxy-4-nitrobenzoateConcentrated HBr or HI, HeatEthyl 2-hydroxy-4-nitrobenzoate + Bromoethane or IodoethaneProtonation followed by SN2 attack on the ethyl group of the ether. wikipedia.orgmasterorganicchemistry.com

Ester Hydrolysis and Transesterification Reactions

The ethyl ester functional group is another key site for modification, allowing for the synthesis of the parent carboxylic acid or other ester analogues.

Ester Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-ethoxy-4-nitrobenzoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. scirp.org Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can also be catalyzed by either acids or bases. google.com The process is typically an equilibrium reaction, and driving it to completion often requires using a large excess of the new alcohol or removing the ethanol by-product as it forms. google.comepa.gov This method allows for the synthesis of a library of 2-ethoxy-4-nitrobenzoate esters with varied ester functionalities, which can modulate the compound's physical and chemical properties. For instance, reacting this compound with 1-butanol (B46404) in the presence of a suitable catalyst would yield butyl 2-ethoxy-4-nitrobenzoate. google.com

Table 3: Reactions at the Ester Functional Group
ReactionReagents & ConditionsProduct
Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq), Heat 2. H₃O⁺2-Ethoxy-4-nitrobenzoic acid
Acid-Catalyzed HydrolysisH₂SO₄ (aq), H₂O, Heat2-Ethoxy-4-nitrobenzoic acid
TransesterificationR-OH (excess), Acid or Base Catalyst, HeatAlkyl 2-ethoxy-4-nitrobenzoate (where Alkyl = R)

Regioselective Functionalization of the Aromatic Nucleus

Introducing new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution requires an understanding of the directing effects of the existing groups. The three substituents—ethoxy, nitro, and ethyl carboxylate—exert competing influences on the regioselectivity of the reaction.

2-Ethoxy group: An oxygen-containing substituent that is a strong activating group and an ortho, para-director due to resonance donation of its lone pair electrons.

4-Nitro group: A strong deactivating group and a meta-director.

1-Ethyl carboxylate group: A moderate deactivating group and a meta-director.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Ethyl 2-ethoxy-4,5-dinitrobenzoate
BrominationBr₂, FeBr₃Ethyl 5-bromo-2-ethoxy-4-nitrobenzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 5-acyl-2-ethoxy-4-nitrobenzoate

Preparation of Heterocyclic Scaffolds Incorporating Benzoate (B1203000) Moieties

Aromatic amines are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.netamazonaws.com By first reducing the nitro group of this compound to form ethyl 4-amino-2-ethoxybenzoate (as described in section 6.1), a versatile precursor for heterocyclization reactions is obtained.

The amino group of this derivative can participate in condensation and cyclization reactions with various bifunctional reagents to construct new rings fused to or substituted on the benzoate core. For example, new Schiff bases can be synthesized via the condensation of the amino group with various aldehydes. guilan.ac.ir These Schiff bases can then be used to synthesize other heterocyclic compounds, such as oxazolidinones, through reaction with reagents like glycine. guilan.ac.ir

Another established route involves the reaction of the amine with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide, which can then be reacted with reagents like ethyl acetoacetate (B1235776) to form pyrazole (B372694) derivatives. researchgate.net These examples highlight the utility of the aminobenzoate derivative as a building block for accessing complex molecular architectures.

Table 5: Examples of Heterocycle Synthesis from Aminobenzoate Derivatives
Starting MaterialReaction SequenceResulting Heterocyclic ScaffoldReference
Ethyl 4-amino-2-ethoxybenzoate1. Reaction with an aromatic aldehyde (e.g., salicylaldehyde). 2. Cyclization of the resulting Schiff base with glycine.Oxazolidinone guilan.ac.ir
Ethyl 4-amino-2-ethoxybenzoate1. Reaction with hydrazine hydrate to form 4-amino-2-ethoxybenzohydrazide. 2. Condensation with ethyl acetoacetate.Pyrazole researchgate.net

Strategic Applications of Ethyl 2 Ethoxy 4 Nitrobenzoate in Modern Organic Synthesis and Material Science

Role as Key Intermediates in Multi-Step Syntheses

Ethyl 2-ethoxy-4-nitrobenzoate serves as a crucial intermediate in a variety of multi-step synthetic pathways. Its strategic importance lies in the sequential reactivity of its functional groups—the nitro group, the ester, and the ethoxy group—which can be selectively transformed to introduce new functionalities and build molecular complexity. Organic chemists utilize this compound as a starting point for the synthesis of more elaborate molecules, where each functional group can be manipulated in a controlled manner to achieve a desired final product.

The presence of the nitro group, for instance, allows for its reduction to an amine, which can then undergo a plethora of subsequent reactions such as diazotization, acylation, or alkylation. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides or alcohols. This multi-functionality makes this compound a highly adaptable intermediate, enabling the efficient construction of intricate molecular frameworks that would be challenging to assemble through other synthetic routes.

Building Blocks for Diverse Organic Molecules

As a fundamental building block, this compound provides a pre-functionalized aromatic ring that can be readily incorporated into larger molecular structures. The specific substitution pattern of the ethoxy and nitro groups on the benzene (B151609) ring directs further electrophilic or nucleophilic aromatic substitution reactions to specific positions, allowing for the regioselective synthesis of polysubstituted aromatic compounds.

Precursors for Chemically and Biologically Active Agents

A significant application of this compound is its role as a precursor in the synthesis of chemically and biologically active agents. The transformation of its functional groups is a common strategy for accessing a wide range of compounds with potential therapeutic or other biological activities.

The reduction of the nitro group to an amine is a particularly important transformation, as the resulting amino-benzoate scaffold is a common feature in many pharmaceutical compounds. This amino group can serve as a handle for introducing various pharmacophores, which are the specific parts of a molecule responsible for its biological activity. By modifying the structure of this compound, chemists can systematically synthesize libraries of new compounds for screening and development of novel drugs and other bioactive molecules.

Contributions to the Development of Functional Materials

Beyond its applications in organic synthesis and medicinal chemistry, this compound also contributes to the development of advanced functional materials. The inherent properties of its molecular structure, including its aromatic core and polar functional groups, can be exploited in the design of materials with specific optical, electronic, or thermal properties.

Q & A

Q. What are the optimized synthetic routes for ethyl 2-ethoxy-4-nitrobenzoate to minimize side reactions?

The classic synthesis involves nitrobenzoic acid esterification with ethanol and sulfuric acid, but this method risks sulfonation and oxidation side reactions due to harsh acidic conditions . A more controlled approach employs alkylation of 4-methylsalicylic acid with ethyl bromide at 150°C under inert conditions, followed by nitration. Bromination with N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) can further reduce unwanted byproducts. Replacing sulfuric acid with solid acid catalysts (e.g., zeolites) in esterification steps improves selectivity and reduces wastewater .

Q. Key Considerations :

  • Monitor reaction kinetics using HPLC or GC-MS to track intermediate formation.
  • Optimize solvent polarity to suppress sulfonation (e.g., toluene over DMSO).

Q. How can the purity and stability of this compound be characterized?

Use a combination of chromatographic and spectroscopic methods:

  • HPLC-PDA : Quantify impurities (>0.1%) using a C18 column with a methanol-water gradient.
  • NMR (¹H/¹³C) : Confirm structural integrity; monitor ester hydrolysis under basic conditions (e.g., δ 4.3 ppm for ethoxy group degradation).
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C under nitrogen).

Stability studies should include accelerated aging at 40°C/75% RH for 4 weeks, with periodic FT-IR analysis to detect nitro group reduction .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

  • SHELXL : Refine small-molecule structures using high-resolution X-ray data. Implement Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing nitro group planarity .

Q. Protocol :

Grow single crystals via slow evaporation in ethyl acetate/hexane.

Collect data at 100 K to minimize thermal motion artifacts.

Validate hydrogen bonding motifs using Mercury CSD.

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular design?

Conduct graph set analysis (GSA) to classify hydrogen-bonding patterns:

  • Descriptors : Use Etter’s notation (e.g., R22(8)R_2^2(8) for dimeric rings) to map nitro···ethoxy interactions .
  • DFT Calculations : Compute interaction energies (e.g., at B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond lengths.

Case Study :
this compound exhibits a C(6)C(6) chain motif via C-H···O(nitro) interactions, stabilizing the crystal lattice. Disrupting these with bulky substituents alters packing efficiency, as shown in derivatives .

Q. What strategies resolve contradictions in reported reactivity of the nitro group in this compound?

Discrepancies in nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl) arise from steric hindrance by the ethoxy moiety. To address this:

  • Perform controlled kinetic studies : Compare reaction rates under Pd/C (H₂, 1 atm) vs. Fe/HCl.
  • Use in situ FT-IR : Monitor nitro (1520 cm⁻¹) to amine (3450 cm⁻¹) conversion.
  • Apply DFT transition-state modeling : Identify steric barriers using Gaussian09 .

Q. How can this compound be functionalized for drug delivery systems?

Derivatize the ester or nitro group for controlled release:

  • Hydrolysis : Convert to carboxylic acid under NaOH/EtOH (60°C), then conjugate with PEG for solubility .
  • Nitro Reduction : Generate amine intermediates for Schiff base formation with aldehydes (e.g., pH-sensitive linkages).

Q. Biological Testing :

  • Assess cytotoxicity via MTT assay (IC50 >100 µM in HEK293 cells).
  • Evaluate release kinetics in simulated intestinal fluid (USP II apparatus) .

Q. What computational methods predict the photostability of this compound?

  • TD-DFT : Calculate UV-Vis spectra (CAM-B3LYP/6-31+G(d)) to identify λmax shifts under UV exposure.
  • Molecular Dynamics : Simulate degradation pathways (e.g., nitro → nitroso) in explicit solvent models (water/ethanol).

Q. Experimental Validation :

  • Expose samples to 365 nm UV light; quantify degradation via LC-MS.
  • Correlate computational HOMO-LUMO gaps with experimental half-lives .

Q. How to assess the environmental impact of this compound synthesis byproducts?

  • Green Metrics : Calculate E-factor (kg waste/kg product) for classic vs. catalytic routes .
  • Ecotoxicity : Test effluent using Daphnia magna acute toxicity (LC50) and algal growth inhibition (OECD 201).

Q. Mitigation :

  • Replace sulfuric acid with ion-exchange resins in esterification.
  • Recover ethanol via fractional distillation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.